2-amino-3,3,3-trideuterio(313C)propanoic acid
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Overview
Description
2-Amino-3,3,3-trideuterio(313C)propanoic acid: is a compound with an intriguing structure. It is a selectively deuterated precursor of dopamine (DA) and is structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA). Researchers are exploring its potential for treating motor symptoms associated with Parkinson’s disease .
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of phenolic groups.
Reduction: Reduction reactions could occur, affecting the stability and reactivity of the molecule.
Substitution: Substitution reactions at the amino group or other functional groups are possible.
- Other reagents specific to the desired reaction pathways.
Carbidopa (CD): Often used in combination with L-DOPA to enhance its bioavailability.
Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the position of deuterium substitution.
Scientific Research Applications
Chemistry::
Isotope Tracing: Researchers use this compound to study metabolic pathways and label specific amino acids in biological systems.
Pharmacokinetics: Investigating its behavior in vivo and its impact on dopamine metabolism.
Parkinson’s Disease: As a potential L-DOPA analog, it may offer improved therapeutic effects.
Neurochemistry: Understanding neurotransmitter metabolism and transport.
Pharmaceuticals: Development of novel drugs targeting dopamine-related disorders.
Mechanism of Action
The exact mechanism by which 2-amino-3,3,3-trideuterio(313C)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with dopamine receptors and modulation of neurotransmitter levels.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its selective deuterium substitution. Similar compounds include L-DOPA and other dopamine precursors.
Properties
Molecular Formula |
C3H7NO2 |
---|---|
Molecular Weight |
93.10 g/mol |
IUPAC Name |
2-amino-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1D3 |
InChI Key |
QNAYBMKLOCPYGJ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
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